Mugineic acid

Vue d'ensemble

Description

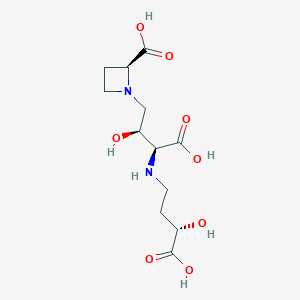

Mugineic acid is an organic compound consisting of an azetidine group and three carboxylates . It is a siderophore, more specifically, a phytosiderophore, i.e., a plant-produced siderophore . It functions as an iron accumulating agent for barley and other plants . It is an amino acid excreted by some graminaceous (grassy) plants under conditions of iron deficiency as part of a strategy of solubilizing Fe from the root environment for uptake by the plant .

Synthesis Analysis

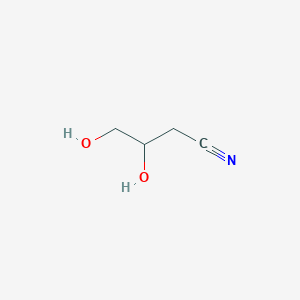

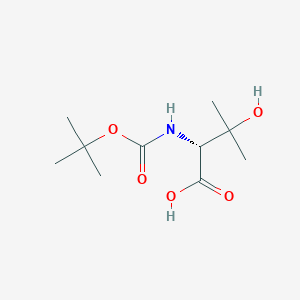

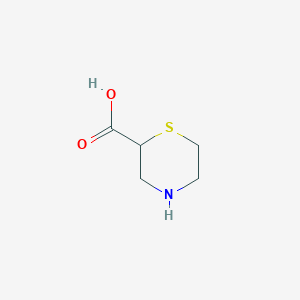

Mugineic acid is biosynthesized from S-methylmethionine . The compound binds metal ions as a hexadentate ligand . A study reports on the concise total synthesis of eight natural products of the mugineic acid and avenic acid families (phytosiderophores) . An innovative „east-to-west“ assembly of the trimeric products resulted in a high degree of divergence enabling the formation of the final products in just 10 or 11 steps each with a minimum of overall synthetic effort .Molecular Structure Analysis

The molecular formula of Mugineic acid is C12H20N2O8 . The compound binds metal ions as a hexadentate ligand . The coordination of mugineic acid to Co (III) and Fe (III) ions involves the azetidine nitrogen, secondary amine nitrogen, both terminal carboxylate oxygens as basal planar donors, and the hydroxyl oxygen and intermediate carboxylate oxygen as axial donors in nearly octahedral configuration .Chemical Reactions Analysis

Mugineic acid is involved in iron uptake and transport in plants . It functions as an iron accumulating agent for barley and other plants . The expression of VACUOLAR MUGINEIC ACID TRANSPORTER (OsVMT), a homolog of OsTOM1, was induced in roots under iron deficiency .Physical And Chemical Properties Analysis

Mugineic acid is a colorless solid . It is soluble in water .Applications De Recherche Scientifique

1. Plant Nutrition and Soil Chemistry

Mugineic acid (MA), a phytosiderophore, plays a significant role in plant nutrition, particularly in iron uptake. Research has shown that MA is specifically exuded by graminaceous plants to chelate iron from the soil, aiding in the adaptation of these plants to iron-deficient conditions (Chi, 2010). Further studies have investigated the complexation of metals by phytosiderophores like MA, revealing their role in the uptake of various metal ions from the soil (Weber, Neumann & Römheld, 2002).

2. Enhancement of Agricultural Production

MA has been explored for its potential in enhancing agricultural production. A study found that transgenic rice lines possessing barley genes involved in MA synthesis showed higher iron and zinc concentrations in grains, suggesting the possibility of using MAs to increase the nutritional value of staple foods (Masuda et al., 2008).

3. Interaction with Microorganisms

MA also interacts with microorganisms in the rhizosphere. A study demonstrated that MA can be a source of iron for rhizosphere fluorescent pseudomonads, highlighting the ecological implications of these interactions (Jurkevitch et al., 2004).

4. Synthetic Chemistry and Molecular Probes

In synthetic chemistry, practical methods have been developed for the synthesis of MA and its derivatives. These synthetic techniques are crucial for studying the biological functions and mechanistic aspects of MA in greater detail (Namba, 2011). Additionally, the synthesis of fluorescent MA derivatives has enabled their visualization and study within living cells, providing insights into the internalization and transport mechanisms of MA in plants (Namba & Murata, 2018).

5. Environmental Implications

The interaction of MA with soil and its impact on metal dissolution has been a subject of environmental research. Studies have shown how MA affects the solubilization of iron in different soil types and how it compares to other chelating agents in extracting metals from soils (Hiradate & Inoue, 2000).

6. Bioinorganic Chemistry

MA has been extensively studied in the field of bioinorganic chemistry, particularly in its role as a ligand for various metal ions. For example, X-ray crystallographic analysis of MA complexes with metals like copper and iron has provided insights into its structural and functional properties (Mino, 2018).

Mécanisme D'action

Mugineic acid functions as an iron accumulating agent for barley and other plants . It is secreted from iron-deficient barley roots with high equimolar correlation of potassium . These results suggested that Mugineic acids are secreted in the form of a monovalent anion via anion channels using the potassium gradient between the cytoplasm and the cell exterior .

Orientations Futures

The future directions of research on Mugineic acid could involve the establishment of a general solution for all members of the mugineic and avenic acid family in natural form compatible with an application towards 13C 2-labelled versions . These are required as standards for high performance trace quantification in complex matrices as well as for biodegradation experiments .

Propriétés

IUPAC Name |

(2S)-1-[(2S,3S)-3-carboxy-3-[[(3S)-3-carboxy-3-hydroxypropyl]amino]-2-hydroxypropyl]azetidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N2O8/c15-7(11(19)20)1-3-13-9(12(21)22)8(16)5-14-4-2-6(14)10(17)18/h6-9,13,15-16H,1-5H2,(H,17,18)(H,19,20)(H,21,22)/t6-,7-,8-,9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJRGEVKCJPPZIT-JBDRJPRFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C1C(=O)O)CC(C(C(=O)O)NCCC(C(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN([C@@H]1C(=O)O)C[C@@H]([C@@H](C(=O)O)NCC[C@@H](C(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

69199-37-7 | |

| Record name | Mugineic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=69199-37-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mugineic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069199377 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MUGINEIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KR256JY76I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

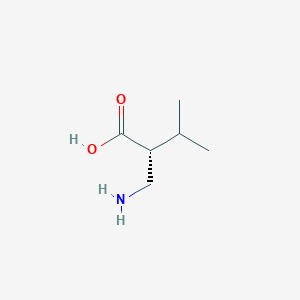

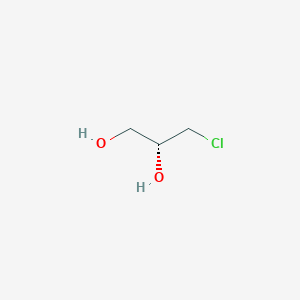

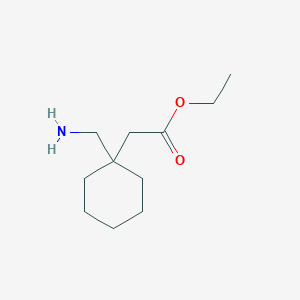

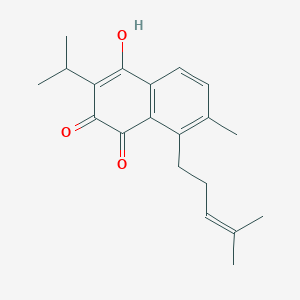

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

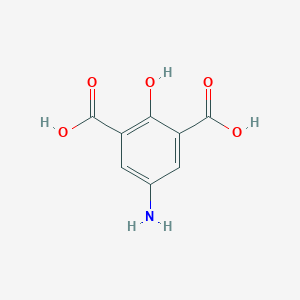

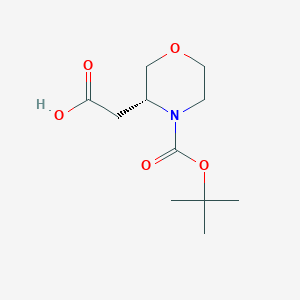

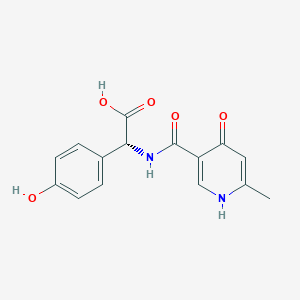

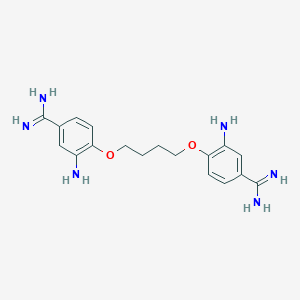

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(13S)-10-Butan-2-yl-13-(hydroxymethyl)-9-methyl-5-(2-methylbut-3-en-2-yl)-3,9,12-triazatricyclo[6.6.1.04,15]pentadeca-1,4,6,8(15)-tetraen-11-one](/img/structure/B152223.png)

![benzyl N-[(2S)-1-[[(2S,5S)-3,3-difluoro-5-[[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]-4-oxo-1,6-diphenylhexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B152233.png)

![2-(Bromomethyl)-1-[2-(bromomethyl)naphthalen-1-yl]naphthalene](/img/structure/B152243.png)